MK-499 hydrochloride, (+)-

Description

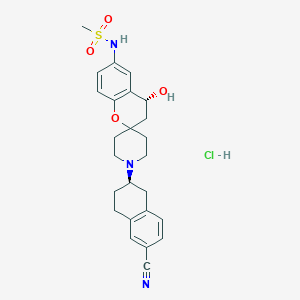

Structure

3D Structure of Parent

Properties

CAS No. |

156619-48-6 |

|---|---|

Molecular Formula |

C25H30ClN3O4S |

Molecular Weight |

504.0 g/mol |

IUPAC Name |

N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C25H29N3O4S.ClH/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21;/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3;1H/t21-,23-;/m1./s1 |

InChI Key |

XEISGCQFKBFQOQ-BLDCTAJRSA-N |

Isomeric SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O.Cl |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

MK-499 (+)-Enantiomer: A Definitive Guide to Its Class III Antiarrhythmic Properties and hERG Channel Pharmacology

Executive Summary & Rationale

MK-499 (also known as L-706,000), specifically its (+)-enantiomer, is a highly potent methanesulfonanilide Class III antiarrhythmic agent. It exerts its primary pharmacological effect by selectively blocking the rapid component of the delayed rectifier potassium current (

As a Senior Application Scientist, I approach MK-499 not merely as a historical drug candidate, but as a masterclass in structure-activity relationships. Understanding the causality behind its state-dependent binding kinetics is crucial for designing robust, high-throughput cardiac safety assays.

Structural Pharmacology & Stereoselectivity

The stereochemistry of MK-499 is the fundamental driver of its binding kinetics. The (+)-enantiomer (MK-499 hydrochloride) exhibits exceptional affinity for the inner vestibule of the hERG channel 2.

The molecule possesses two critical

Biophysical Mechanism: Open-Channel Block and "Drug Trapping"

The hallmark of the MK-499 (+)-enantiomer is its pronounced use- and state-dependent block. Unlike other voltage-gated potassium channels (such as the Kv1 Shaker family), the hERG channel lacks a specific Pro-x-Pro sequence, resulting in a larger inner cavity without a sharp bend in the S6 helices 4.

-

Activation & Entry : Upon membrane depolarization, the activation gate opens. The protonated MK-499 molecule enters the inner vestibule.

-

Binding : High-affinity binding is mediated by

stacking and cation- -

Drug Trapping : When the membrane repolarizes, the activation gate closes. Because the hERG cavity is unusually voluminous, it accommodates the bulky MK-499 molecule (20 × 7 Å) even in the closed state. The drug becomes physically trapped behind the closed gate, manifesting as an essentially irreversible block under resting conditions 3.

State-dependent hERG channel block and drug trapping mechanism by MK-499 (+)-enantiomer.

Quantitative Pharmacodynamics

To contextualize the potency of the (+)-enantiomer, we must compare its kinetic parameters against other Class III agents. The table below summarizes the quantitative data derived from mammalian expression systems.

| Compound | Target Current | Primary Binding Mechanism | Reversibility Profile | |

| MK-499 (+)-enantiomer | ~32 nM | Open-channel, Trapped | Poor (Irreversible at rest) | |

| Dofetilide | ~10 nM | Open-channel, Trapped | Partial | |

| E-4031 | ~7-10 nM | Open-channel | Partial | |

| Terikalant | ~22 nM | Open-channel | Reversible |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, assays measuring MK-499 interactions must be designed as self-validating systems. This requires incorporating internal controls that dynamically verify the assay's health during execution.

Protocol 1: Self-Validating Whole-Cell Patch-Clamp Electrophysiology

Objective : Quantify the state-dependent

Step-by-Step Methodology :

-

Cell Preparation : Culture HEK293-hERG cells on glass coverslips. Transfer to a recording chamber perfused with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM

, 1 mM -

Seal Formation & Quality Control (Self-Validation Step 1) : Establish a gigaseal (>1 G

) using a borosilicate glass pipette (2-4 M -

Baseline Stabilization (Self-Validation Step 2) : Apply a voltage protocol (holding at -80 mV, depolarizing step to +20 mV for 2s, repolarizing step to -50 mV for 2s to elicit tail currents) at 0.1 Hz. Record for 5 minutes. Validation: The peak tail current must be stable (variance < 5%). Continuous rundown invalidates the recording.

-

Compound Application : Perfuse MK-499 (+)-enantiomer (e.g., 30 nM). Continue the 0.1 Hz pulsing protocol. The repetitive pulsing opens the activation gate, allowing the charged enantiomer to enter and block the pore.

-

Steady-State Measurement : Record until the fractional block of the tail current reaches a new steady state (typically 10-15 minutes due to the slow trapping kinetics).

-

Positive Control Wash-in (Self-Validation Step 3) : Apply a supramaximal concentration of a reference blocker (e.g., 1

M E-4031) to completely abolish the remaining hERG current, proving the isolated current was exclusively hERG-mediated.

Protocol 2: High-Throughput Radioligand Displacement Assay

Objective : Determine the competitive binding affinity (

Step-by-Step Methodology :

-

Membrane Preparation : Isolate membrane fractions from CHO cells stably expressing hERG. Homogenize and resuspend in binding buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1 mM EGTA, pH 7.4).

-

Incubation Setup : In a 96-well plate, combine 50

g of membrane protein, 1 nM -

Control Definition (Self-Validation Step 1) :

-

Total Binding (TB): Wells containing only

-MK-499 and membranes (vehicle control). -

Non-Specific Binding (NSB): Wells containing

-MK-499, membranes, and 10 -

Validation: The signal-to-background ratio (TB/NSB) must be

5 for the assay to be deemed robust.

-

-

Equilibration : Incubate the plate at room temperature for 2 hours to ensure steady-state binding kinetics.

-

Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

-

Quantification (Self-Validation Step 2) : Add scintillation cocktail and read on a Microbeta counter. Calculate the Z'-factor for the plate. Validation: A Z'-factor > 0.5 confirms excellent assay quality and validates the derived

values.

Parallel self-validating experimental workflow for MK-499 hERG blockade profiling.

Conclusion

The (+)-enantiomer of MK-499 represents a masterclass in structure-activity relationships within cardiac electrophysiology. Its unique physicochemical properties—specifically its protonation state at physiological pH and its precise geometric fit within the hERG inner vestibule—drive a profound drug-trapping mechanism. By utilizing self-validating patch-clamp and radioligand workflows, researchers can leverage MK-499 not just as a historical antiarrhythmic, but as an indispensable molecular probe for mapping the proarrhythmic liabilities of next-generation therapeutics.

References

-

Spector, P. S., et al. "Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel." Circulation Research.[Link]

-

National Institutes of Health. "MK-499 hydrochloride, (+)-." PubChem.[Link]

-

Mitcheson, J. S., et al. "Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate." Journal of General Physiology. [Link]

-

Mitcheson, J. S., et al. "Stereoselective Inhibition of the hERG1 Potassium Channel." Frontiers in Pharmacology. [Link]

-

Zhang, Y., et al. "Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain." Acta Pharmacologica Sinica.[Link]

- Google Patents. "Affinity-assay for the human erg potassium channel." WO2003021271A2.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. MK-499 hydrochloride, (+)- | C25H30ClN3O4S | CID 129660494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. WO2003021271A2 - Affinity-assay for the human erg potassium channel - Google Patents [patents.google.com]

Technical Deep Dive: MK-499 Binding Dynamics within the hERG S6 Transmembrane Domain

[1]

Executive Summary

The pharmacological blockade of the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1) represents a critical safety liability in drug development, often leading to drug-induced Long QT Syndrome (diLQTS) and Torsades de Pointes (TdP). MK-499 (L-735,872), a methanesulfonanilide class III antiarrhythmic, serves as a quintessential high-affinity probe for mapping the hERG pore. Its binding mechanism is uniquely defined by interactions with aromatic residues on the S6 transmembrane domain and polar residues at the base of the pore helix.

This guide dissects the molecular architecture of the MK-499 binding site, synthesizing cryo-EM structural data with site-directed mutagenesis evidence to provide a definitive reference for researchers characterizing hERG liability.

Structural Architecture of the Binding Site

The hERG channel's inner cavity is unusually large compared to other Kv channels, featuring deep hydrophobic pockets that accommodate bulky ligands like MK-499. The binding site is located within the central cavity, formed principally by the tetrameric assembly of the S6 transmembrane helices and the pore helices.

The S6 Transmembrane Domain (Primary Determinants)

The S6 helix lines the inner pore and contains two critical aromatic residues that face the central cavity.[1] These residues are the primary determinants of MK-499's high-affinity block.

-

Tyr652 (Y652): Located on the S6 helix, the phenolic ring of Tyr652 is positioned to engage in

-stacking and cation- -

Phe656 (F656): Situated one helical turn below Y652, Phe656 provides a hydrophobic surface crucial for stabilizing the hydrophobic moieties of MK-499.

The Pore Helix (Secondary Determinants)

While the S6 domain provides the bulk of the binding energy, residues at the base of the pore helix modulate the binding pocket's geometry and polarity.

-

Thr623 (T623) & Ser624 (S624): These polar residues near the selectivity filter interact with the methanesulfonamide group of MK-499, likely via hydrogen bonding or electrostatic stabilization.

Interaction Map

The following diagram illustrates the specific molecular interactions stabilizing MK-499 within the hERG pore.

Figure 1: Interaction map detailing the physicochemical coupling between MK-499 and key hERG residues.

Quantitative Mutagenesis Data

The causality of these interactions is validated through alanine-scanning mutagenesis.[2] The dramatic shift in IC50 values upon mutation of Y652 and F656 confirms their obligate role in drug binding.

Table 1: Impact of Site-Directed Mutations on MK-499 Binding Affinity

| Residue | Location | Mutation | Fold Increase in IC50 (vs WT) | Mechanism of Loss |

| Phe656 | S6 Helix | F656A | ~650-fold | Loss of critical hydrophobic/ |

| Tyr652 | S6 Helix | Y652A | ~94-fold | Loss of cation- |

| Thr623 | Pore Helix | T623A | ~10-20 fold | Disruption of polar contacts near selectivity filter. |

| Ser624 | Pore Helix | S624A | ~5-10 fold | Minor loss of H-bonding capability. |

| Val625 | Pore Helix | V625A | < 5 fold | Minimal direct contact; structural integrity role. |

Note: Data represents consensus values from electrophysiological studies (Mitcheson et al., 2000; Sanchez-Chapula et al., 2002).

Experimental Validation Protocol

To rigorously validate MK-499 binding determinants in a new cell line or construct, researchers must employ a self-validating workflow combining molecular biology and patch-clamp electrophysiology.

Protocol: Site-Directed Mutagenesis & Electrophysiology

Objective: Quantify the shift in MK-499 inhibitory potency (IC50) in hERG mutants.

Phase 1: Construct Generation

-

Template: Use hERG cDNA in a high-expression vector (e.g., pcDNA3.1 or pSP64 for oocytes).

-

Mutagenesis: Perform site-directed mutagenesis (e.g., QuikChange) to generate F656A and Y652A mutants.

-

Validation: Fully sequence the S6 coding region to confirm the mutation and ensure no backbone errors.

Phase 2: Expression System

-

Transfection: Transfect HEK293 or CHO cells (lipofection). Alternatively, inject cRNA into Xenopus oocytes.

-

Incubation: Allow 24-48 hours for channel expression.

Phase 3: Electrophysiological Recording (Whole-Cell Patch Clamp)

-

Solutions:

-

Internal (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

-

External (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2 seconds (activates and inactivates channels).

-

Repolarize to -50 mV (elicits large tail currents as channels recover from inactivation).

-

-

Drug Application:

-

Establish stable baseline tail current (>5 mins).

-

Perfuse MK-499 (cumulative concentrations: 1 nM to 10 µM).

-

Wait for steady-state block at each concentration (typically 3-5 mins).

-

-

Analysis:

-

Measure peak tail current amplitude at -50 mV.

-

Plot fractional block (

) vs. log[MK-499]. -

Fit with Hill equation to derive IC50.[3]

-

Validation Workflow Diagram

Figure 2: Step-by-step workflow for functionally validating hERG binding site residues.

Mechanistic Insights & Causality

Understanding why these residues matter is as important as knowing that they matter.

The "Trapping" Mechanism

MK-499 is a "state-dependent" blocker.[4] It binds preferentially to the open and inactivated states of the channel.

-

Open State Access: The drug enters the vestibule when the activation gate (formed by the C-terminus of S6) opens upon depolarization.

-

Pore Occlusion: Once inside, the bulky structure of MK-499 (approx. 20 Å x 7 Å) lodges in the cavity.[5]

-

Trapping: Upon repolarization, the activation gate attempts to close.[3] For smaller drugs, the gate can close "over" the drug, trapping it. For MK-499, its size and high affinity often prevent the gate from closing fully, or it remains tightly bound, requiring channel opening for dissociation (slow washout).

The Role of Aromaticity

The unique sensitivity of hERG to diverse drugs is attributed to the presence of two aromatic rings (Y652, F656) on the S6 face.[1][4][6] Most other Kv channels have aliphatic residues (Ile/Val) at these positions.

-

Cation-

Interactions: The protonated nitrogen on MK-499 interacts electrostatically with the electron-rich - -Stacking: The phenyl groups of MK-499 stack parallel to the aromatic rings of Phe656.[7]

References

-

Mitcheson, J. S., Chen, J., Lin, M., Culberson, C., & Sanguinetti, M. C. (2000). A structural basis for drug-induced long QT syndrome.[8] Proceedings of the National Academy of Sciences, 97(22), 12329-12333. Link

-

Sanchez-Chapula, J. A., Ferrer, T., Navarro-Polanco, R. A., & Sanguinetti, M. C. (2002). Voltage-dependent profile of human ether-a-go-go-related gene channel block by cisapride and its relation to S6 binding site mutations. Molecular Pharmacology, 62(1), 12-19. Link

-

Wang, W., & MacKinnon, R. (2017). Cryo-EM structure of the open human ether-à-go-go-related K+ channel hERG.[9][10] Cell, 169(3), 422-430. Link

-

Vandenberg, J. I., Perry, M. D., Perrin, M. J., Mann, S. A., Ke, Y., & Hill, A. P. (2012). hERG K+ channels: structure, function, and clinical significance.[10] Physiological Reviews, 92(3), 1393-1478. Link

Sources

- 1. Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sfu.ca [sfu.ca]

- 7. A structural basis for drug-induced long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]

- 10. semanticscholar.org [semanticscholar.org]

MK-499 as a Benchmark Pharmacological Tool in Acquired Long QT Syndrome (LQTS) Modeling

Executive Summary

Drug-induced, or acquired, Long QT Syndrome (LQTS) remains a critical bottleneck in pharmaceutical development. The primary molecular culprit for this off-target cardiotoxicity is the human Ether-à-go-go-Related Gene (hERG/Kv11.1) potassium channel, which conducts the rapid delayed rectifier potassium current (

This technical guide synthesizes the molecular pharmacodynamics of MK-499, its application in in vitro and in vivo proarrhythmia models, and provides standardized, self-validating protocols for utilizing MK-499 as a positive control in cardiovascular safety pharmacology.

Molecular Mechanism of MK-499-Induced hERG Blockade

The architecture of the hERG channel makes it uniquely susceptible to blockade by structurally diverse compounds. Unlike other voltage-gated potassium (Kv) channels, the inner vestibule of hERG lacks a highly conserved Pro-X-Pro motif, resulting in a larger central cavity that can accommodate bulky molecules like MK-499[1].

The "Open-Channel" Trapping Paradigm

MK-499 does not effectively bind to the hERG channel in its closed, resting state. It is an open-channel blocker . Electrophysiological studies demonstrate that MK-499 requires the channel's activation gate to open—achieved via repetitive membrane depolarization—to access its binding site within the inner cavity[2]. Once bound, the channel can close (deactivate), effectively "trapping" the MK-499 molecule inside the pore and preventing the efflux of

Structural Determinants of Binding

Alanine-scanning mutagenesis and homology modeling have pinpointed the exact residues responsible for MK-499's high-affinity blockade[4]. The binding pocket is primarily defined by:

-

S6 Transmembrane Domain: Aromatic residues Tyrosine-652 (Y652) and Phenylalanine-656 (F656). These residues project into the central cavity and engage in

stacking and hydrophobic interactions with the methanesulfonanilide moiety of MK-499[4][5]. -

Pore Helix: Polar residues Threonine-623 (T623) and Valine-625 (V625) located at the base of the selectivity filter[4].

MK-499 open-channel blockade mechanism leading to Torsades de Pointes.

Quantitative Pharmacodynamics: Mutational Impact on MK-499 Affinity

To understand the causality of MK-499's binding, researchers utilize site-directed mutagenesis. The table below summarizes the shift in the half-maximal inhibitory concentration (

| hERG Construct | Mutation Location | Fold-Decrease in Sensitivity | Mechanistic Implication | |

| Wild-Type (WT) | N/A | ~32 - 34 nM | 1x (Baseline) | Optimal |

| Y652A | S6 Domain | ~3.2 | ~94x | Loss of critical aromatic interaction[4]. |

| F656A | S6 Domain | ~22.2 | ~650x | Primary binding anchor destroyed; severe resistance[4]. |

| V625A | Pore Helix | ~1.6 | ~50x | Disruption of pore helix stabilization[4]. |

| G648A | S6 Domain | ~6.6 | ~194x | Alteration of S6 helical geometry[4]. |

Integrating MK-499 into Acquired LQTS Models

Because MK-499 selectively and potently blocks

In Vitro: hiPSC-CMs and the CiPA Initiative

Under the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to predict clinical proarrhythmia[7]. MK-499 is applied to these cells on Multi-Electrode Arrays (MEAs). By blocking

In Vivo: Canine Telemetry Models

In preclinical safety pharmacology, conscious beagle dog telemetry is the gold standard for assessing QT prolongation. Oral or intravenous administration of MK-499 (e.g., 0.3 to 3.0 mg/kg) yields peak plasma concentrations in the nanomolar to low micromolar range, resulting in highly reproducible, statistically significant increases in the heart rate-corrected QT interval (QTc) by up to 19%[9]. This proves the model's sensitivity to specific

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the exact methodologies for utilizing MK-499 in electrophysiological and MEA assays.

Protocol A: Whole-Cell Patch-Clamp for hERG Kinetics (Open-Channel Validation)

Rationale: Because MK-499 requires channel opening, a standard holding protocol will yield false negatives. This protocol enforces repetitive pulsing to achieve steady-state block[2].

-

Cell Preparation: Culture HEK293 cells or Xenopus oocytes stably expressing WT hERG.

-

Equilibration: Establish whole-cell configuration. Hold the membrane potential at a resting state of

mV. -

Baseline Recording: Apply a 4-second depolarizing test pulse to

mV (to activate and inactivate the channel), followed by a step to -

MK-499 Perfusion: Introduce MK-499 (e.g., 150 nM) into the extracellular bath.

-

Repetitive Pulsing (Critical Step): Continue the

mV depolarizing pulses at 15-second intervals. Causality: The depolarization opens the activation gate, allowing MK-499 to enter the inner vestibule and bind to F656/Y652[2]. -

Data Acquisition: Measure the fractional reduction in the peak tail current at

mV. Steady-state block is typically achieved after 20-30 pulses.

Protocol B: hiPSC-CM MEA Assay for Proarrhythmia Screening

Rationale: This workflow validates the proarrhythmic potential of a compound by measuring FPD prolongation and EAD generation in a functional syncytium[7].

-

Plating: Seed hiPSC-CMs onto fibronectin-coated 48-well or 96-well MEA plates. Culture for 7-14 days until a synchronously beating monolayer forms.

-

Baseline Stabilization: Transfer the MEA plate to the recording system (37°C, 5%

). Record baseline spontaneous electrical activity for 30 minutes. -

Vehicle Control: Perform a mock dose with the vehicle (e.g., 0.1% DMSO) to establish baseline variance.

-

Dose Escalation: Apply MK-499 in a cumulative dose-response fashion (e.g., 10 nM, 30 nM, 100 nM, 300 nM).

-

Equilibration: Allow 10 minutes of incubation per concentration. Causality: MK-499 must diffuse through the tissue sheet and access the open hERG channels during the spontaneous action potentials.

-

Analysis: Quantify the FPD (corrected for beat rate, FPDc). Flag any waveforms exhibiting secondary depolarizations prior to full repolarization (EADs)[8].

Step-by-step hiPSC-CM MEA workflow for MK-499 proarrhythmia screening.

Conclusion

MK-499 remains a cornerstone molecule in cardiovascular safety pharmacology. Its highly specific, state-dependent mechanism of action—anchored by the S6 aromatic residues of the hERG channel—provides a reliable, reproducible means to induce acquired LQTS phenotypes in vitro and in vivo. By standardizing protocols that account for its open-channel trapping dynamics, researchers can confidently benchmark novel therapeutics against MK-499 to ensure cardiac safety profiles.

References

-

Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel. AHA Journals. Available at:[Link]

-

Concentration-dependent block of HERG by MK-499. ResearchGate. Available at: [Link]

-

A structural basis for drug-induced long QT syndrome. PMC - NIH. Available at: [Link]

-

Inherited and Acquired Vulnerability to Ventricular Arrhythmias: Cardiac Na+ and K+ Channels. American Journal of Physiology. Available at: [Link]

-

Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels. PMC - NIH. Available at: [Link]

-

Molecular Pathophysiology of Congenital Long QT Syndrome. PMC - NIH. Available at: [Link]

-

A highly sensitive canine telemetry model for detection of QT interval prolongation: Studies with moxifloxacin, haloperidol and MK-499. ResearchGate. Available at:[Link]

-

Table of Contents - CiPA Human iPSC-derived Cardiomyocytes Multi-Electrode Array assay. DTIC. Available at: [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. A structural basis for drug-induced long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Molecular Pathophysiology of Congenital Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mechanistic and Quantitative Profiling of MK-499: IKr Current Inhibition and hERG Channel Trapping

Executive Summary

The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium channel, responsible for the

Structural Basis of MK-499 Binding

MK-499 is a bulky, positively charged molecule (approximately 20 × 7 Å) at physiological pH[2]. Unlike many potassium channel blockers that bind to the extracellular face, MK-499 accesses its binding site from the intracellular side of the membrane, requiring the channel's activation gate to open before it can enter the central cavity[1].

Alanine-scanning mutagenesis has mapped the MK-499 binding pocket to the inner cavity of the channel. The interaction is primarily driven by hydrophobic and

State-Dependent Block and the "Trapping" Mechanism

The inhibition of

When the membrane repolarizes, the hERG channel's activation gate closes (deactivation). Because MK-499 is physically larger than the closed intracellular gate, the molecule becomes locked inside the central cavity.

Self-Validating Experimental Proof: To prove that the slow off-rate is caused by physical trapping rather than purely chemical affinity, researchers utilized the D540K hERG mutant . Unlike wild-type (WT) channels, the D540K mutant uniquely reopens in response to hyperpolarization (e.g., at -160 mV)[2]. While WT hERG shows negligible recovery from MK-499 block at hyperpolarized potentials, the D540K mutant allows rapid drug dissociation when the gate is forced open by hyperpolarization. This elegantly isolates the mechanical gating variable from the chemical binding variable, validating the trapping hypothesis[2][3].

Caption: hERG channel state transitions and MK-499 trapping mechanism.

Quantitative Pharmacology: Potency Metrics

The

| Target / Channel Variant | Expression System | Assay Type | Fold Change vs WT | Reference | |

| WT hERG | Xenopus oocytes | TEVC | 32 ± 4 nM | 1.0x (Baseline) | [3] |

| WT hERG | CHO Cells | Rb+ Efflux (AAS) | 107 ± 5.7 nM | ~3.3x | [4] |

| D540K hERG | Xenopus oocytes | TEVC | 104 ± 8 nM | ~3.2x | [3] |

| T623A hERG | Xenopus oocytes | TEVC | 590 ± 10 nM | ~18.4x | [1] |

| V625A hERG | Xenopus oocytes | TEVC | 1,600 ± 60 nM | ~50.0x | [1] |

| F656A / Y652A hERG | Xenopus oocytes | TEVC | > 10,000 nM | > 300x (Abolished) | [1] |

Note: The F656A and Y652A mutations essentially abolish MK-499 block, demonstrating that

Experimental Methodologies for Validating Potency

To accurately assess

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol represents the gold standard for quantifying the

Causality & Logic:

Why measure tail currents instead of peak outward currents? Depolarization to +20 mV fully activates the channels, but they rapidly inactivate, masking the true conductance. By stepping the voltage back to -40 mV, the channels rapidly recover from inactivation while the activation gate remains temporarily open (slow deactivation). This produces a massive, transient outward "tail current" that isolates the

Step-by-Step Workflow:

-

Cell Preparation: Culture HEK293 or CHO cells stably expressing WT hERG.

-

Configuration: Establish the whole-cell patch-clamp configuration. Ensure series resistance (

) is compensated by at least 80% to prevent voltage errors. -

Voltage Protocol:

-

Hold the cell at a resting potential of -80 mV.

-

Apply a 2-second depolarizing prepulse to +20 mV (to open and inactivate channels, allowing MK-499 to enter the cavity).

-

Step repolarization to -40 mV for 2 seconds to elicit the outward tail current.

-

-

Perfusion & Steady-State: Superfuse MK-499 at escalating concentrations (e.g., 3 nM, 10 nM, 30 nM, 100 nM). Wait 5–8 minutes per concentration to ensure steady-state block, as MK-499 binding kinetics are slow.

-

Data Analysis: Measure the peak amplitude of the tail current at -40 mV. Normalize the remaining current to the pre-drug control and fit the dose-response curve using the Hill equation to derive the

.

Caption: Step-by-step patch-clamp workflow for determining MK-499 IC50.

Protocol 2: High-Throughput Radioligand Binding ( -MK-499)

Causality & Logic:

Radioligand binding using

Step-by-Step Workflow:

-

Membrane Preparation: Harvest membranes from HEK293 cells expressing hERG and homogenize in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl2, pH 7.4).

-

Incubation: Incubate 10–20 µg of membrane protein with 0.1 nM

-MK-499 and varying concentrations of a competitor test compound. -

Equilibration: Allow the reaction to proceed for 60–90 minutes at room temperature to reach thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

-

Quantification: Wash the filters, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate the

of the competitor compound based on the displacement of

References

- A structural basis for drug-induced long QT syndrome Source: PMC - NIH URL

- Concentration-dependent block of HERG by MK-499 Source: ResearchGate URL

- Role of hERG potassium channel assays in drug development Source: Taylor & Francis URL

- Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel Source: Aurora Biomed URL

- Trapping of a Methanesulfonanilide by Closure of the HERG Potassium Channel Activation Gate Source: Semantic Scholar URL

Sources

MK-499 (L-706,000): Selectivity Profile & Cardiac Ion Channel Interactions

This guide provides an in-depth technical analysis of the MK-499 selectivity profile, designed for researchers and drug development professionals.

Technical Whitepaper | Version 2.0

Executive Summary

MK-499 (L-706,000) is a methanesulfonanilide class III antiarrhythmic agent widely utilized in safety pharmacology as a reference standard for high-affinity hERG blockade . Unlike "dirty" antiarrhythmics (e.g., quinidine, verapamil) that exhibit multi-channel inhibition, MK-499 is characterized by an exceptionally high selectivity for the rapid delayed rectifier potassium current (

This guide delineates the quantitative selectivity profile of MK-499, detailing its molecular interaction with the hERG pore and providing validated protocols for confirming its specificity in preclinical assays.

Molecular Mechanism of Action

MK-499 acts as a potent, voltage-dependent pore blocker of the Kv11.1 (hERG) channel. Its binding kinetics are defined by a "trapping" mechanism, where the drug enters the inner cavity upon channel opening and is retained when the activation gate closes.

Binding Determinants

Mutagenesis studies confirm that MK-499 interacts with specific aromatic and polar residues within the S6 transmembrane domain.

-

Primary Interaction:

-stacking interactions with Tyr652 and Phe656 . -

Pore Occlusion: The bulky methanesulfonanilide moiety physically occludes the ion conduction pathway.

-

Trapping: High-affinity binding (

in low nM range) combined with slow dissociation kinetics results in significant accumulation of block at physiological heart rates.

Figure 1: Mechanism of MK-499 trapping within the hERG channel pore.

Selectivity Profile: Quantitative Analysis

The utility of MK-499 as a specific probe for

Comparative IC50 Data

The following table synthesizes data from manual patch-clamp studies (mammalian cells, 37°C) and high-throughput screening (HTS) panels.

| Target Channel | Current | Physiological Role | MK-499 IC50 | Selectivity Ratio (vs hERG) |

| Kv11.1 (hERG) | Phase 3 Repolarization | 32 nM (10–100 nM)* | 1x (Reference) | |

| Nav1.5 | Phase 0 Depolarization | > 100 µM | > 3,000x | |

| Cav1.2 | Phase 2 Plateau | > 10 µM | > 300x | |

| KvLQT1/minK | Phase 3 Repolarization | > 10 µM | > 300x | |

| Kv4.3 | Phase 1 Repolarization | > 30 µM | > 1,000x | |

| Kv1.5 | Atrial Repolarization | > 10 µM | > 300x |

*Note: hERG IC50 is protocol-dependent.[1] Values as low as 3 nM have been reported in Rb+ flux assays, while 30-60 nM is typical for voltage-clamp at physiological temperature.

Implications for Safety Pharmacology

-

Pure Class III Effect: In in vivo canine models, MK-499 prolongs the QT interval and ventricular refractoriness without widening the QRS complex (sodium channel blockade) or prolonging the PR interval (calcium channel blockade).

-

TdP Risk: Due to the high selectivity for hERG and lack of compensatory block of

or

Methodological Framework

To rigorously validate MK-499 selectivity in a new assay or cell line, the following experimental workflows are recommended.

Visualizing the Selectivity Spectrum

The diagram below illustrates the logarithmic separation between on-target (hERG) and off-target effects.

Figure 2: Logarithmic potency window showing >3 log separation between hERG and cardiac off-targets.

Protocol: Manual Patch Clamp (Gold Standard)

This protocol ensures accurate IC50 determination by accounting for the "trapping" nature of MK-499, which requires channel opening to develop block.

System: Whole-cell patch clamp (HEK293 or CHO cells stably expressing hERG). Temperature: 35°C ± 1°C (Critical: Potency is temperature-sensitive).

Step-by-Step Workflow:

-

Seal Formation: Establish G

seal and break-in to whole-cell mode. -

Stabilization: Perfuse extracellular solution for 5 minutes until current run-down stabilizes (<5% change).

-

Voltage Protocol (The "Envelope of Tails"):

-

Drug Application:

-

Apply MK-499 in ascending concentrations (e.g., 3, 10, 30, 100, 300 nM).

-

Critical: Maintain pulsing during application. Blockade is state-dependent; the channel must open for MK-499 to bind.

-

Wait for steady-state block (minimum 3-5 minutes per concentration).

-

-

Analysis:

-

Measure peak tail current amplitude at -50 mV.

-

Normalize to baseline current.[7]

-

Fit data to the Hill equation:

.

-

Validation Criteria (Self-Validating System)

-

Hill Slope: Should approach 1.0. A slope significantly >1 may indicate non-equilibrium conditions or artifacts.

-

Run-down: Control cells (vehicle only) must show <10% current loss over the experiment duration.

-

Positive Control: E-4031 (100 nM) should fully abolish the remaining current at the end of the assay to confirm current identity.

References

-

Lynch, J. J., et al. (1994). "Cardiac electrophysiologic and antiarrhythmic actions of two long-acting spirobenzopyran piperidine class III agents, L-702,958 and L-706,000 (MK-499)." Journal of Pharmacology and Experimental Therapeutics.

-

Mitcheson, J. S., et al. (2000). "A structural basis for drug-induced long QT syndrome." Proceedings of the National Academy of Sciences.

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature.

-

Wang, J., et al. (2003).[8] "Functional and pharmacological properties of canine ERG potassium channels." American Journal of Physiology-Heart and Circulatory Physiology.

-

Karczewski, J., et al. (2009). "Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel."[9] Biochemical Pharmacology.

Sources

- 1. fda.gov [fda.gov]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. journals.physiology.org [journals.physiology.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. US20110230442A1 - Na channels, disease, and related assays and compositions - Google Patents [patents.google.com]

- 9. Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Handling of MK-499 Hydrochloride Stock Solutions in DMSO

Abstract & Scope

MK-499 (L-735,821) is a high-affinity methanesulfonanilide class III antiarrhythmic agent and a potent blocker of the Kv11.1 (hERG) potassium channel.[1] It is the industry "gold standard" positive control for GLP hERG safety assays.

Inaccurate preparation of MK-499 stock solutions is a leading cause of variability in IC50 determination (Standard: ~32 nM).[1] This guide addresses the critical physicochemical challenges of MK-499—specifically its hydrochloride salt stoichiometry and the hygroscopic nature of Dimethyl Sulfoxide (DMSO)—to ensure assay reproducibility.

Physicochemical Profile & Critical Parameters[2][3][4]

Before handling reagents, verify the specific form of the compound. MK-499 is commercially available as a free base or a hydrochloride salt.[1] This protocol is specific to the Hydrochloride salt.

Table 1: Compound Specifications

| Parameter | Specification | Notes |

| Compound Name | MK-499 Hydrochloride | Also known as L-735,821 |

| CAS Number | 143205-42-9 (HCl) | Verify against CoA; Free base is 143205-41-8 |

| Molecular Weight | 504.04 g/mol | Crucial: Do not use Free Base MW (~467.6 g/mol ) |

| Solubility (DMSO) | > 20 mM | Highly soluble in anhydrous DMSO |

| Solubility (Water) | Low / Poor | Prone to precipitation in aqueous buffers >10 µM |

| Target Stock Conc. | 10 mM or 20 mM | Optimal for serial dilution without precipitation |

| hERG IC50 | ~32 nM | Reference value for assay validation |

Pre-Protocol Analysis: The "Why" Behind the Steps

The Salt Correction Factor (SCF)

Many researchers erroneously calculate molarity using the free base molecular weight while weighing the salt form.

-

The Trap: If you weigh MK-499 HCl but calculate using the Free Base MW (467.6), your actual concentration will be ~7.8% lower than intended.[1]

-

The Fix: Always use the MW on the specific vial's Certificate of Analysis (CoA).

- [1]

DMSO Hygroscopicity & "Water Crash"

Anhydrous DMSO is extremely hygroscopic. It can absorb up to 30% of its weight in water from the atmosphere if left uncapped.[2]

-

The Risk: MK-499 is hydrophobic.[1] As DMSO absorbs atmospheric water, the solvent power decreases, leading to "silent precipitation"—micro-crystals that are invisible to the naked eye but reduce the effective concentration.

-

The Fix: Use only Anhydrous DMSO (sealed ampoules preferred) and minimize air exposure.[1]

Protocol A: Preparation of 10 mM Master Stock Solution

Objective: Prepare 1.0 mL of a 10 mM (10,000 µM) stock solution.

Materials

-

MK-499 Hydrochloride powder.[1]

-

Solvent: DMSO, Anhydrous (≥99.9%, water <50 ppm).

-

Vessel: Amber glass vial (borosilicate) with Teflon-lined screw cap.[1] Avoid polystyrene.[1]

Procedure

-

Equilibration: Allow the MK-499 vial to warm to room temperature before opening. This prevents condensation from forming on the cold powder.

-

Weighing:

-

Solubilization:

-

Add 1.0 mL of Anhydrous DMSO directly to the vial.

-

Technique Tip: Do not add DMSO to the weigh boat; wash the powder down the sides of the vial.

-

-

Mixing:

-

Vortex vigorously for 30 seconds.

-

Visual Check: Hold the vial up to a light source. Check for "schlieren" lines (swirling refraction patterns), which indicate incomplete dissolution.[1] If seen, sonicate for 1 minute in a water bath (ambient temp).

-

-

QC Check: The solution should be completely clear and colorless.

Protocol B: Storage & Aliquoting[3]

Core Directive: Avoid freeze-thaw cycles. MK-499 is stable, but repeated temperature shifts promote crystal nucleation.[1]

-

Aliquot immediately: Dispense the Master Stock into single-use aliquots (e.g., 20 µL or 50 µL) in sterile polypropylene microtubes.

-

Seal: Parafilm is recommended for long-term storage to prevent DMSO evaporation or hydration.[1]

-

Conditions:

Protocol C: Preparation of Working Solutions (Serial Dilution)

Context: For hERG assays, you typically need a dose-response curve ranging from 1 nM to 10 µM.[1] The Danger Zone: Direct dilution of 100% DMSO stock into aqueous buffer (e.g., HBSS or HEPES-Tyrode's) can cause immediate precipitation at the injection site.[1]

The "Intermediate Step" Method: Always maintain a constant DMSO concentration (usually 0.1%) across all assay points to normalize vehicle effects.

Workflow for 8-Point Assay (Half-Log Dilutions)

-

Prepare Vehicle Buffer: 0.1% DMSO in Assay Buffer (e.g., 10 µL DMSO + 9.99 mL Buffer).

-

Prepare Intermediate Stocks (1000x): Perform serial dilutions in 100% DMSO first.

-

Why? MK-499 behaves predictably in DMSO.[1] Diluting in buffer creates stability risks.

-

-

Final Dilution: Dilute the 1000x DMSO stocks 1:1000 into the Assay Buffer immediately before use.

Table 2: Dilution Scheme (Example)

| Target Assay Conc. | 1000x Stock (in DMSO) | Preparation of 1000x Stock |

| 10 µM | 10 mM | Use Master Stock |

| 3 µM | 3 mM | 30 µL Master Stock + 70 µL DMSO |

| 1 µM | 1 mM | 10 µL Master Stock + 90 µL DMSO |

| 300 nM | 0.3 mM | 30 µL (1 mM Stock) + 70 µL DMSO |

| 100 nM | 0.1 mM | 10 µL (1 mM Stock) + 90 µL DMSO |

| ...continue... |

Process Visualization

The following diagram illustrates the critical control points (CCPs) to prevent experimental error.

Figure 1: Workflow for MK-499 preparation. Red node indicates the high-risk step for precipitation.[1]

References

-

PubChem. (2023).[1] MK-499 Hydrochloride Compound Summary. National Library of Medicine. [Link][1]

-

Lynch, J. J., et al. (1992).[1] Characterization of the electrophysiologic and antiarrhythmic actions of the specific class III agent MK-499. Journal of Cardiovascular Pharmacology. [Link]

-

Redfern, W. S., et al. (2003).[1] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Application Note: Manual Patch Clamp Protocol for Evaluating hERG (Kv11.1) Inhibition by MK-499

Mechanistic Rationale: MK-499 and the hERG Channel

MK-499 is a highly potent methanesulfonanilide class III antiarrhythmic agent and a selective blocker of the human ether-a-go-go-related gene (hERG/Kv11.1) potassium channel[1]. In preclinical cardiac safety pharmacology, it serves as a gold-standard reference compound for validating in vitro assays under ICH S7B guidelines[2].

The inhibition of hERG by MK-499 is fundamentally state-dependent. The drug binds predominantly to the open and inactivated states of the channel, accessing a receptor site located deep within the central cavity of the pore[1]. This binding is coordinated by critical aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 transmembrane domain[3].

Crucially, MK-499 exhibits a trapping mechanism . Upon membrane repolarization, the channel's activation gate closes (deactivation), physically trapping the bulky MK-499 molecule inside the pore[4]. Because the drug cannot easily dissociate from a closed channel, repetitive voltage pulsing is strictly required to cycle the channels through the open state, allowing the drug to access the pore and achieve steady-state inhibition[1].

State-dependent hERG block and MK-499 trapping mechanism via the central cavity.

Experimental Design & Causality: The Tail Current Protocol

The hERG channel possesses atypical gating kinetics: activation is relatively slow, inactivation is extremely rapid, and recovery from inactivation is fast while deactivation is slow[5]. These unique kinetics dictate the design of the patch clamp voltage protocol.

If one were to measure hERG current during a standard depolarizing step (e.g., to +40 mV), the rapid inactivation would truncate the outward current, resulting in a small, difficult-to-quantify signal. To circumvent this, electrophysiologists utilize a "tail current" protocol [2]:

-

Depolarizing Prepulse (+20 to +40 mV): Forces channels to open and subsequently rapidly inactivate. This step maximizes the population of channels in the open/inactivated states, exposing the central cavity to MK-499[1].

-

Repolarizing Test Pulse (-40 to -50 mV): Channels rapidly recover from inactivation into the open state. Because deactivation (closure) is slow, a transient but massive population of open channels is generated, yielding a large, robust outward "tail current"[5]. Measuring the peak of this tail current provides the highest signal-to-noise ratio for quantifying drug-induced block.

Step-by-step logical workflow for the hERG tail current voltage protocol.

Materials & Solutions

To ensure a self-validating system, the intracellular solution must contain MgATP to prevent current rundown. Without ATP, the hERG current will naturally decay over time, leading to false-positive inhibition readings.

Table 1: Extracellular (Bath) Solution

| Component | Concentration (mM) | Purpose / Causality |

|---|---|---|

| NaCl | 137 | Primary osmotic and ionic driver. |

| KCl | 4 | Establishes physiological K+ driving force. |

| CaCl₂ | 1.8 | Membrane stabilization and physiological Ca2+ levels. |

| MgCl₂ | 1 | Divalent cation balance. |

| Glucose | 10 | Cellular energy substrate. |

| HEPES | 10 | pH buffer. Adjust to pH 7.4 with NaOH. |

Table 2: Intracellular (Pipette) Solution

| Component | Concentration (mM) | Purpose / Causality |

|---|---|---|

| KCl | 130 | Primary intracellular charge carrier. |

| MgCl₂ | 1 | Cofactor for ATP hydrolysis. |

| MgATP | 5 | Critical: Prevents hERG current rundown. |

| EGTA | 5 | Chelates intracellular Ca2+ to prevent calcium-dependent artifacts. |

| HEPES | 10 | pH buffer. Adjust to pH 7.2 with KOH. |

Step-by-Step Manual Patch Clamp Protocol

Phase 1: Preparation and Configuration

-

Cell Preparation: Seed CHO or HEK293 cells stably expressing hERG onto glass coverslips. Transfer to a recording chamber perfused continuously (1-2 mL/min) with Extracellular Solution. Causality: Continuous perfusion ensures a stable physiological environment and rapid exchange of compounds, minimizing localized drug depletion.

-

Whole-Cell Configuration: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette (2-4 MΩ) filled with Intracellular Solution. Apply brief negative pressure to rupture the patch. Causality: A high-resistance gigaseal is critical for minimizing leak current noise.

-

Series Resistance (Rs) Compensation: Compensate Rs by at least 70-80%. Causality: Uncompensated Rs causes significant voltage errors during large hERG tail currents, leading to inaccurate measurements of activation kinetics and drug block.

Phase 2: Execution and Validation

-

Baseline Stabilization: From a holding potential of -80 mV, apply a 1s prepulse to +40 mV, followed by a 1s test pulse to -40 mV. Repeat this sweep every 10 to 15 seconds. Causality: The -80 mV holding potential ensures complete channel closure. The 10-15s sweep interval prevents unnatural use-dependent accumulation of the drug while allowing sufficient open-state time for MK-499 to bind. Wait until the peak tail current varies by <10% over 25 consecutive sweeps[2].

-

MK-499 Application: Perfuse MK-499 starting from the lowest concentration (e.g., 10 nM). Maintain perfusion until the peak tail current reaches a new steady-state (typically 3-5 minutes per concentration). Causality: Because MK-499 is trapped upon channel closure, steady-state block takes several minutes and multiple voltage sweeps to fully equilibrate[4].

-

Positive Control & Leak Subtraction: At the end of the experiment, apply 0.5 - 1 µM E-4031. Causality: E-4031 acts as a self-validating positive control that fully blocks hERG[2]. The remaining current is the non-hERG leak, which must be subtracted from all previous measurements to calculate true fractional block.

Quantitative Data & Quality Control Metrics

The following table summarizes the expected quantitative outcomes and the strict quality control criteria required to validate the assay.

Table 3: Expected Metrics and Assay Validation Criteria

| Metric | Expected Value | Causality / Significance |

|---|---|---|

| MK-499 IC₅₀ (Physiological Temp, 37°C) | 30 - 80 nM | Higher potency at physiological temp due to faster gating kinetics increasing open-state probability[6]. |

| MK-499 IC₅₀ (Room Temp, 22°C) | 100 - 150 nM | Slower gating reduces open-state probability, slightly increasing the apparent IC₅₀[1]. |

| Hill Coefficient (nH) | ~1.0 | Indicates a 1:1 stoichiometric binding of MK-499 to the hERG central cavity. |

| Baseline Stability | <10% variance over 25 sweeps | Validates that current reduction is solely due to drug block, not cell rundown[2]. |

| Seal Resistance | > 1 GΩ | Ensures high signal-to-noise ratio and minimal leak current interference. |

References

-

Title: Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique Source: nih.gov URL: [Link]

-

Title: A structural basis for drug-induced long QT syndrome Source: nih.gov URL: [Link]

-

Title: Concentration and voltage dependence of MK-499 inhibition of cERG and hERG current Source: researchgate.net URL: [Link]

-

Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: fda.gov URL: [Link]

-

Title: Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel Source: ahajournals.org URL: [Link]

-

Title: Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate Source: rupress.org URL: [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. fda.gov [fda.gov]

- 3. A structural basis for drug-induced long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Optimization of MK-499 Dosage for In Vivo Canine Telemetry QT Prolongation Assays

Executive Overview

In preclinical drug development, assessing the risk of delayed ventricular repolarization is a mandatory requirement under ICH S7B guidelines. The conscious beagle dog telemetry model is the gold standard for this assessment. However, to ensure the trustworthiness and sensitivity of the assay, the system must be validated using a known positive control.

MK-499, a potent methanesulfonanilide Class III antiarrhythmic, is ideally suited for this role. Unlike other agents that may cause confounding hemodynamic collapse or profound autonomic reflexes, MK-499 selectively and predictably prolongs the QT interval. This application note details the mechanistic rationale, dosing paradigm, and experimental protocol for utilizing MK-499 as a self-validating positive control in canine telemetry studies.

Mechanistic Rationale: The Causality of MK-499 Selection

The selection of MK-499 over other positive controls (such as dofetilide or sotalol) is driven by its highly specific pharmacodynamic profile. MK-499 acts by directly occluding the inner cavity of the hERG (Kv11.1) potassium channel.

Why Conscious Dogs?

Anesthesia artificially suppresses autonomic tone, lowers heart rate, and alters the baseline repolarization reserve, which can mask drug-induced QT prolongation. Utilizing conscious, freely moving beagle dogs provides a physiologically accurate baseline. When MK-499 is administered to conscious dogs, it reliably suppresses the rapid delayed rectifier potassium current (

Mechanistic pathway of MK-499-induced QTc prolongation via hERG channel blockade.

Study Design: Establishing a Self-Validating System

To guarantee data integrity, the experimental design must be self-validating. According to validation studies by 1, the canine telemetry model exhibits high sensitivity and low intra-animal variability when properly controlled[1].

The protocol must employ a 4x4 Latin Square Crossover Design . In this design, each dog acts as its own control, receiving the vehicle and three ascending doses of MK-499. A minimum washout period of 7 days between doses is mandatory to ensure complete systemic clearance and the return of the hERG channels to their baseline conformational state. This design isolates the drug effect from biological noise, proving the assay can reliably detect a >5% change in QTc, achieving a sensitivity of 0.978 as demonstrated in the 2[2].

Detailed Experimental Protocol

Phase 1: Preparation and Baseline Acquisition

-

Telemetry Implantation : Surgically implant telemetry transmitters (e.g., Data Sciences International) into male/female beagle dogs to continuously capture Lead II ECG, systemic blood pressure, and core body temperature. Allow a minimum 4-week recovery period.

-

Baseline Monitoring : On the day of dosing, record continuous cardiovascular parameters for at least 2 hours pre-dose to establish a stable, stress-free baseline.

Phase 2: Formulation and Dosing Paradigm

-

Vehicle Preparation : Suspend MK-499 in 0.5% methylcellulose . Causality: MK-499 is highly lipophilic; methylcellulose acts as a suspending agent that ensures uniform dispersion, preventing dose-to-dose variability and ensuring reproducible gastrointestinal absorption.

-

Administration : Administer the formulation via oral gavage. The standard dose-escalation paradigm for MK-499 validation is 0.03, 0.3, and 3.0 mg/kg [1].

Phase 3: Data Acquisition and Toxicokinetics (TK)

-

Telemetry Recording : Record telemetry signals continuously for 24 hours post-dose. Extract 1-minute or 5-minute averages at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

TK Blood Sampling : In a parallel satellite group (or via a highly refined low-stress catheter in the telemetry dogs), draw blood at corresponding time points to correlate plasma

with peak QTc effects.

Step-by-step workflow for in vivo canine telemetry assessment using MK-499.

Quantitative Data: Expected Pharmacodynamic Outcomes

Based on the foundational validation studies by the 3[3] and1[1], the following quantitative responses should be expected to validate the sensitivity of your telemetry system:

| MK-499 Dose (mg/kg) | Formulation | Route | Estimated | Peak QTc Increase (ms) | Peak QTc Increase (%) | Assay Interpretation |

| Vehicle (0) | 0.5% MC | PO | N/A | Baseline | Baseline | Negative Control |

| 0.03 | 0.5% MC | PO | < 50 | Non-significant | < 5% | Sub-threshold |

| 0.3 | 0.5% MC | PO | ~ 100 - 300 | ~ 20 - 30 | ~ 8 - 12% | Positive Response |

| 3.0 | 0.5% MC | PO | ≤ 825 | ~ 45 | ~ 19% | Robust Positive |

Note: A peak increase of ~45 ms (19%) at 3.0 mg/kg confirms the system is highly sensitive to repolarization delays without triggering life-threatening arrhythmias during the assay.

Data Processing: The Causality of Heart Rate Correction

A critical failure point in canine telemetry is the use of inappropriate heart rate correction formulas. Dogs exhibit pronounced respiratory sinus arrhythmia, meaning their RR intervals fluctuate significantly even at rest.

Standard formulas (like Fridericia's or Bazett's) inherently under-correct or over-correct at the extremes of canine RR intervals, leading to false positives or false negatives. To maintain scientific integrity, raw QT data must be corrected using an Individualized QT Correction (QTci) .

-

Methodology : Plot the log(QT) vs. log(RR) for each individual dog using thousands of data points from the 24-hour vehicle/baseline period.

-

Application : Extract the individual slope (

) for each dog and apply it to the drug-dosing periods (

References

-

A highly sensitive canine telemetry model for detection of QT interval prolongation: studies with moxifloxacin, haloperidol and MK-499 Source: Journal of Pharmacological and Toxicological Methods (via PubMed/NIH) URL:[Link]

-

QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals Source: Journal of Pharmacological Sciences (via PubMed/NIH) URL:[Link]

-

QT PRODACT: Sensitivity and Specificity of the Canine Telemetry Assay for Detecting Drug-Induced QT Interval Prolongation Source: Journal of Pharmacological Sciences (via ResearchGate) URL:[Link]

Sources

- 1. A highly sensitive canine telemetry model for detection of QT interval prolongation: studies with moxifloxacin, haloperidol and MK-499 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

using MK-499 as a positive control in automated patch clamp

Application Note: Validating Automated Patch Clamp hERG Assays Using MK-499 as a Positive Control

Introduction & Context

The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has fundamentally shifted cardiac safety pharmacology from simple human ether-à-go-go-related gene (hERG/Kv11.1) block screening to dynamic, mechanistic risk prediction[1][2]. Automated patch clamp (APC) platforms are essential for generating the high-throughput, high-fidelity electrophysiological data required by in silico CiPA models[3]. To ensure the integrity of these APC assays, robust positive controls are mandatory. MK-499 (L-706000), a methanesulfonanilide class III antiarrhythmic agent, serves as an optimal positive control due to its well-characterized state-dependent binding, high potency, and distinct drug-trapping kinetics[4][5].

Mechanistic Grounding: Why MK-499?

MK-499 is not merely a pore blocker; it is a state-dependent inhibitor that requires channel opening to access its binding site within the inner vestibule of the hERG channel[5][6].

-

Binding Determinants : Mutagenesis studies reveal that MK-499 interacts critically with aromatic residues Y652 and F656 on the S6 domain, as well as residues at the base of the pore helix[7][8]. Mutation of F656 to alanine (F656A) decreases MK-499 sensitivity by 650-fold[7].

-

Drug Trapping : Once bound, MK-499 exhibits profound "trapping" when the channel deactivates (closes) upon repolarization[6]. The bulky, positively charged molecule (7 × 20 Å) cannot escape the closed inner cavity, leading to extremely slow recovery from block unless the channel is repeatedly opened or hyperpolarized[6]. This makes MK-499 an excellent reference compound for validating the Milnes voltage protocol on APC systems, which is specifically designed to quantify drug trapping[9].

State-dependent hERG block and trapping mechanism by MK-499.

Quantitative Data: MK-499 hERG Inhibition

The apparent IC50 of MK-499 is highly dependent on the voltage protocol (which dictates the open probability of the channel) and temperature. Incorporating these reference values allows scientists to benchmark their APC platform's sensitivity.

| System / Platform | Temperature | Voltage Protocol | Apparent IC50 (nM) | Reference |

| Manual Patch (Xenopus Oocytes) | Room Temp | 5-s step to 0 mV | ~32 - 34 | [6][7] |

| Manual Patch (Xenopus Oocytes) | Room Temp | Repetitive pulsing to 0 mV | ~121 - 151 | [5] |

| Automated Patch Clamp (CHO/HEK) | 35–37°C | CiPA Milnes / Step-Ramp | ~100 - 125 | [3][10] |

Experimental Protocol: APC hERG Validation using MK-499

The following methodology provides a self-validating workflow for utilizing MK-499 as a positive control on gigaseal-quality APC platforms (e.g., QPatch, SyncroPatch, or Patchliner).

Cell and Solution Preparation

-

Cells : Use CHO or HEK293 cells stably expressing wild-type hERG1a. Harvest cells at 60-80% confluency using a mild detachment solution (e.g., Detachin or Accutase) to preserve membrane proteins. Avoid trypsin, which can cleave extracellular channel domains.

-

Extracellular Solution (ECS) : 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH, ~305 mOsm).

-

Intracellular Solution (ICS) : 120 mM KF, 20 mM KCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgCl2 (pH 7.2 with KOH, ~290 mOsm). Causality Note: KF is utilized instead of KCl in the ICS because fluoride ions significantly enhance gigaseal formation and stability in planar glass/silicon APC chips.

Compound Preparation

-

Stock Solution : Dissolve MK-499 free base powder in 100% DMSO to create a 10 mM stock[4][11]. Store aliquots at -20°C.

-

Serial Dilution : Prepare a 5-point concentration-response curve (e.g., 10, 30, 100, 300, 1000 nM) in glass vials. Causality Note: Highly lipophilic compounds like MK-499 are prone to non-specific binding to standard polystyrene plastics, which artificially lowers the effective free drug concentration.

-

Final Formulation : Dilute into ECS. Ensure the final DMSO concentration is strictly ≤0.1% (v/v) across all test solutions to prevent solvent-induced membrane destabilization and leak currents.

Voltage Protocol (CiPA Milnes / Dynamic Protocol)

To accurately capture the trapping kinetics of MK-499, use a protocol that provides sufficient open time[3][9][12]:

-

Holding Potential : -80 mV.

-

Depolarization (Pulse) : Step to 0 mV for 10 seconds. This prolonged depolarization activates hERG, inactivates it, and allows it to recover into the open state, providing ample time for MK-499 to bind the inner cavity.

-

Repolarization : Step to -80 mV for 14 seconds. This deactivates the channel, trapping the bound MK-499 inside.

-

Sweep Interval : Repeat every 25 seconds until steady-state block is achieved.

Execution and Self-Validating Quality Control (QC) Criteria

A protocol is only as reliable as its internal validation. Apply the following real-time QC gates during the APC run to ensure data trustworthiness:

-

Seal Resistance : Must be >1 GΩ before breaking into the whole-cell configuration. Causality Note: Lower resistance indicates a leaky seal, which will artificially blunt the apparent drug block due to uncompensated leak current.

-

Initial Current Amplitude : Peak tail current must be >200 pA to ensure an adequate signal-to-noise ratio.

-

Baseline Stability : Current amplitude must not vary by more than 10% over 3 consecutive minutes of vehicle (0.1% DMSO) application prior to MK-499 addition.

-

Steady-State Block : Define steady-state as <5% variance in peak tail current over 3 consecutive sweeps after MK-499 application.

-

Assay Robustness (Z'-factor) : Calculate the Z'-factor using the vehicle control (0% block) and 1 µM MK-499 (100% block). A Z'-factor > 0.5 mathematically validates the assay plate's dynamic range and consistency for subsequent screening of unknown compounds.

Data Analysis & Interpretation

Extract the peak amplitude of the repolarizing tail current. Normalize the current in the presence of MK-499 to the pre-drug baseline. Fit the concentration-response data using the Hill equation:

Where

References

1.[4] L-706000 free base (MK 499 free base) | hERG Channel Blocker. MedChemExpress. 4 2.[11] L-706000 free base. TargetMol. 11 3.[5] Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel. AHA Journals. 5 4.[7] A structural basis for drug-induced long QT syndrome. PMC - NIH. 7 5.[3] Translating the measurement of hERG kinetics and drug block for CiPA to a high throughput platform. ResearchGate. 3 6.[8] Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. PMC - NIH. 8 7.[10] Concentration and voltage dependence of MK-499 inhibition of cERG and hERG current. ResearchGate. 10 8.[12] Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA Initiative. bioRxiv.12 9.[1] Measuring kinetics and potency of hERG block for CiPA. Victor Chang Cardiac Research Institute. 1 10.[9] New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Metrion Biosciences. 9 11.[6] Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate. PMC - NIH. 6 12.[2] The Comprehensive In Vitro Proarrhythmia Assay (CiPA) Guide. Charles River Laboratories. 2

Sources

- 1. eprints.victorchang.edu.au [eprints.victorchang.edu.au]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A structural basis for drug-induced long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metrionbiosciences.com [metrionbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. L-706000 free base | TargetMol [targetmol.com]

- 12. biorxiv.org [biorxiv.org]

MK-499 solubility in aqueous buffers for physiological studies

Application Note & Protocol

Topic: Achieving Stable and Efficacious MK-499 Concentrations in Aqueous Buffers for Physiological Studies

Abstract

MK-499 is a potent and specific blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, making it an indispensable tool in cardiac safety pharmacology and electrophysiology research.[1][2][3] However, its practical application is frequently hampered by its physicochemical properties, namely its limited aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing stable, physiologically-compatible aqueous solutions of MK-499. We will delve into the causality behind experimental choices, from initial stock solution preparation to final dilution in physiological buffers, ensuring reproducible and reliable experimental outcomes.

Foundational Principles: The Physicochemical Landscape of MK-499

A successful protocol is built upon a solid understanding of the compound's intrinsic properties. The challenges in preparing MK-499 solutions stem directly from its molecular structure.

MK-499 is a moderately lipophilic molecule, a characteristic quantified by its partition coefficient.[4] This property dictates its poor solubility in water and necessitates the use of an organic solvent for initial dissolution. Furthermore, the presence of ionizable functional groups (a sulfonamide and a piperidine nitrogen) implies that its solubility in aqueous media will be highly dependent on pH.[5][6]

Table 1: Key Physicochemical Properties of MK-499

| Property | Value | Implication for Formulation | Source |

| IUPAC Name | N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide | Complex, multi-ring structure contributes to lipophilicity. | [4] |

| Molecular Weight | 467.6 g/mol (Free Base) 540.1 g/mol (Dihydrate HCl Salt) | Critical: Use the correct molecular weight from the product vial for accurate molarity calculations. The salt form is generally preferred for improved initial solubility. | [4][7] |

| XLogP3 | 2.7 | Indicates moderate lipophilicity and predicts poor solubility in aqueous solutions. An organic solvent is required for the primary stock. | [4] |

| pKa | Not publicly reported. | The presence of basic (piperidine) and acidic (sulfonamide) moieties suggests that solubility will be pH-sensitive. Maintaining a stable physiological pH is crucial. |

The Critical First Step: High-Concentration Stock Solution Preparation

The universal strategy for handling lipophilic compounds like MK-499 is to first create a highly concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide range of organic molecules and its miscibility with water.

Protocol 2.1: Preparation of 10 mM MK-499 Stock Solution in DMSO

Rationale: Creating a 10 mM stock provides a convenient concentration for subsequent dilutions while minimizing the volume of DMSO introduced into the final aqueous buffer, thereby reducing the risk of solvent-induced artifacts in physiological assays.[8][9]

Materials:

-

MK-499 powder (note the form, e.g., dihydrate HCl salt, MW = 540.1 g/mol )

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Precision micropipettes

Procedure:

-

Calculation: Determine the mass of MK-499 required.

-

Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Example (for 1 mL of 10 mM stock using the dihydrate HCl salt): Mass = 0.010 mol/L × 0.001 L × 540.1 g/mol × 1000 mg/g = 5.401 mg

-

-

Weighing: Carefully weigh the calculated mass of MK-499 powder and place it into a sterile vial.

-

Expert Tip: Due to the small masses involved, use an analytical balance with at least 0.01 mg precision. Tare the vial before adding the powder.

-

-

Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the MK-499 powder.

-

Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect against a light source to ensure no particulates remain.

-

Aliquoting and Storage:

-

Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[10]

-

Crucial: Store aliquots at -80°C for long-term stability (months). For short-term use, -20°C is acceptable for a few weeks.[10][11]

-

Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation, potentially causing precipitation upon freezing.

-

The Main Event: Dilution into Aqueous Physiological Buffers

This stage is the most frequent point of failure. Rapidly diluting a high-concentration DMSO stock into an aqueous buffer will cause the localized solvent environment to change too quickly, leading to the compound "crashing out" or precipitating. The key to success is a gradual, stepwise dilution.

Protocol 3.1: Serial Dilution to a Final Working Concentration

Rationale: This protocol uses an intermediate dilution step in DMSO to lower the concentration before the final, critical dilution into the aqueous buffer. This minimizes the risk of precipitation and ensures the final DMSO concentration remains below cytotoxic levels.[10]

Materials:

-

10 mM MK-499 stock solution in DMSO

-

Anhydrous DMSO

-

Target physiological buffer (e.g., HEPES-buffered saline, Tyrode's solution, aCSF), pre-warmed to the experimental temperature (e.g., 37°C).

-

Sterile tubes for dilution.

Procedure (Example for 100 nM final concentration):

-

Prepare 100 µM Intermediate Stock:

-

Dilute the 10 mM master stock 1:100 in DMSO.

-

Method: Take 2 µL of the 10 mM stock and add it to 198 µL of fresh DMSO. Vortex thoroughly. This is your 100 µM intermediate stock.

-

-

Prepare Final Working Solution:

-

Dilute the 100 µM intermediate stock 1:1000 into your pre-warmed physiological buffer.

-

Method: Take 1 µL of the 100 µM intermediate stock and add it to 999 µL of the physiological buffer.

-

Crucial: Add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or inverting the tube to ensure rapid and complete mixing. Never add the buffer to the DMSO.

-

-

Calculate Final DMSO Concentration:

-

In this example, the final DMSO concentration is 0.1% (1 µL in a final volume of 1000 µL). This is generally well-tolerated by most cell types.[8][9] Always run a parallel vehicle control with the same final DMSO concentration to validate that the solvent has no effect on your experimental endpoint.[8][12]

-

-

Validation and Use:

-

Visually inspect the final working solution for any signs of cloudiness or precipitation.

-

For highly sensitive assays like patch-clamp, filtering the final solution through a 0.22 µm syringe filter is recommended to remove any potential micro-precipitates.[13]

-

Use Immediately: Aqueous solutions of lipophilic drugs can be unstable. It is best practice to prepare the final working solution fresh for each experiment. Do not store dilute aqueous solutions.[14]

-

Application Example: Patch-Clamp Electrophysiology

In automated or manual patch-clamp electrophysiology, maintaining compound solubility in the extracellular solution (ECS) is paramount for obtaining accurate IC₅₀ values.

Table 2: Typical Composition of Extracellular Solution (ECS) for hERG Studies

| Component | Concentration (mM) |

| NaCl | 145 |

| KCl | 4 |

| CaCl₂ | 2 |

| MgCl₂ | 1 |

| HEPES | 10 |

| Glucose | 10 |

| pH | Adjust to 7.4 with NaOH |

Source: Adapted from common electrophysiology protocols.[8][15][16]

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Precipitation in Final Solution | Final concentration is above the solubility limit in the buffer. Insufficient mixing during final dilution. Buffer pH is unfavorable. | Lower the target final concentration. Ensure vigorous mixing when adding the DMSO stock to the buffer. Verify the pH of your final buffer is stable and within the physiological range (7.2-7.4).[5] |

| Experimental Variability | Inconsistent solution preparation. Degradation of compound in stock or working solution. | Strictly adhere to the serial dilution protocol. Always use fresh aliquots of the master stock and prepare working solutions immediately before use. |

| No/Low Efficacy | Compound precipitated out of solution before reaching the target. Incorrect calculation of concentration. | Visually inspect and filter the final solution. Double-check all calculations, especially the molecular weight of the specific salt form used. |

Conclusion